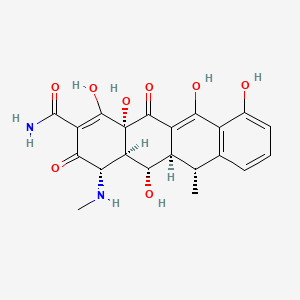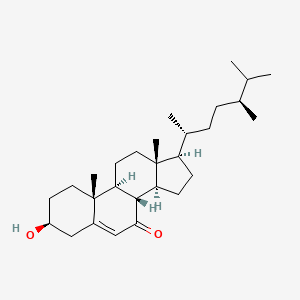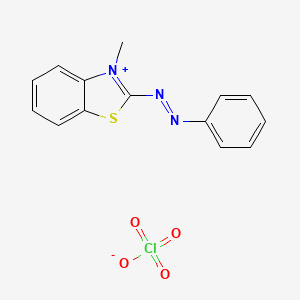![molecular formula C8H8BrN3 B580226 5-bromo-1,4-dimetil-1H-benzo[d][1,2,3]triazol CAS No. 1799973-88-8](/img/structure/B580226.png)
5-bromo-1,4-dimetil-1H-benzo[d][1,2,3]triazol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-1,4-dimethyl-1H-benzo[d][1,2,3]triazole is a heterocyclic compound with the molecular formula C8H8BrN3 It is a derivative of benzotriazole, characterized by the presence of a bromine atom at the 5-position and two methyl groups at the 1 and 4 positions on the benzotriazole ring
Aplicaciones Científicas De Investigación
5-bromo-1,4-dimethyl-1H-benzo[d][1,2,3]triazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Medicine: Research is ongoing into its potential use as an antimicrobial or anticancer agent, leveraging its ability to interfere with cellular processes.
Industry: It may be used in the development of new materials with specific electronic or optical properties, such as dyes or sensors.
Mecanismo De Acción
Target of Action
It’s known that similar compounds, such as imidazole derivatives, have a broad range of targets due to their diverse chemical and biological properties .
Mode of Action
It’s suggested that similar compounds may interact with their targets through stacking interactions, as indicated by the interaction of the n=n bond with the central benzene rings .
Biochemical Pathways
Compounds with similar structures, such as imidazole derivatives, are known to affect a wide range of biochemical pathways due to their diverse biological activities .
Result of Action
Similar compounds, such as imidazole derivatives, are known to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-1,4-dimethyl-1H-benzo[d][1,2,3]triazole typically involves the bromination of 1,4-dimethyl-1H-benzo[d][1,2,3]triazole. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
While specific industrial production methods for 5-bromo-1,4-dimethyl-1H-benzo[d][1,2,3]triazole are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
5-bromo-1,4-dimethyl-1H-benzo[d][1,2,3]triazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the triazole ring.
Coupling Reactions: It can undergo coupling reactions with aryl or alkyl halides in the presence of a catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Coupling Reactions: Palladium or copper catalysts are commonly used in coupling reactions, often in the presence of ligands and bases.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 5-azido-1,4-dimethyl-1H-benzo[d][1,2,3]triazole, while coupling with an aryl halide could produce a variety of aryl-substituted benzotriazoles.
Comparación Con Compuestos Similares
Similar Compounds
1,4-dimethyl-1H-benzo[d][1,2,3]triazole: Lacks the bromine atom, which can significantly alter its reactivity and binding properties.
5-chloro-1,4-dimethyl-1H-benzo[d][1,2,3]triazole: Similar structure but with a chlorine atom instead of bromine, which can affect its chemical behavior and applications.
5-iodo-1,4-dimethyl-1H-benzo[d][1,2,3]triazole: Contains an iodine atom, which can lead to different reactivity patterns compared to the bromine derivative.
Uniqueness
5-bromo-1,4-dimethyl-1H-benzo[d][1,2,3]triazole is unique due to the presence of the bromine atom, which can enhance its reactivity in substitution and coupling reactions. This makes it a valuable intermediate in the synthesis of more complex molecules and a useful tool in various scientific research applications.
Propiedades
IUPAC Name |
5-bromo-1,4-dimethylbenzotriazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN3/c1-5-6(9)3-4-7-8(5)10-11-12(7)2/h3-4H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDYLQRRBPFTARW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=NN2C)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Ethanediamide, n1-(5-chloro-2-pyridinyl)-n2-[(1r,2s,4s)-4-[(dimethylamino)carbonyl]-2-[[(4,5,6,7-tetrahydro-5-methylthiazolo[5,4-c]pyridin-2-yl)carbonyl]amino]cyclohexyl]-](/img/structure/B580151.png)
![N1-(5-Chloropyridin-2-yl)-N2-((1S,2S,4S)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide](/img/structure/B580152.png)







